molecular formula C16H16ClN3O2 B5700196 N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide

Cat. No. B5700196
M. Wt: 317.77 g/mol
InChI Key: OIMBXVQYAWBTJU-UHFFFAOYSA-N
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Description

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide, also known as ACP, is a chemical compound with potential biomedical applications. ACP belongs to the group of pyrimidine-based compounds, which are known to exhibit various biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide is not fully understood. However, it has been proposed that N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide inhibits the activity of dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides. By inhibiting DHFR, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide disrupts the DNA synthesis and cell proliferation, leading to the anticancer and antiviral effects of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide.
Biochemical and Physiological Effects
N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been shown to inhibit the activity of thymidylate synthase, another enzyme involved in DNA synthesis. As a result, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide can disrupt the DNA synthesis and cell proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer and antiviral activities. However, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has not been extensively studied in vivo, which limits its potential clinical applications.

Future Directions

There are several future directions for the research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. First, more studies are needed to elucidate the exact mechanism of action of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. Second, in vivo studies are needed to evaluate the potential clinical applications of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide. Third, modifications of the N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide structure could be explored to enhance its solubility and potency. Fourth, the combination of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide with other anticancer or antiviral agents could be investigated to enhance its efficacy. Finally, the potential toxicity and side effects of N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide need to be evaluated to ensure its safety for clinical use.
Conclusion
In conclusion, N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide is a pyrimidine-based compound with potential biomedical applications. It exhibits potent anticancer and antiviral activities, and its mechanism of action involves the inhibition of DHFR and thymidylate synthase. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has several advantages for lab experiments, but it also has some limitations. Future research on N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide should focus on elucidating its mechanism of action, evaluating its potential clinical applications, and exploring modifications of its structure to enhance its solubility and potency.

Synthesis Methods

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide can be synthesized by the reaction of 4-chloro-2-methylpyrimidine with acetylacetone in the presence of a base, followed by the reaction of the resulting intermediate with propanoyl chloride. The final product is obtained by purification through recrystallization.

Scientific Research Applications

N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has been extensively studied for its potential biomedical applications. It has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide has also been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as antimicrobial activity against Gram-positive bacteria.

properties

IUPAC Name

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c1-4-13(22)19-16-14(10(3)21)9(2)18-15(20-16)11-5-7-12(17)8-6-11/h5-8H,4H2,1-3H3,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMBXVQYAWBTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=NC(=C1C(=O)C)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-acetyl-2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]propanamide

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